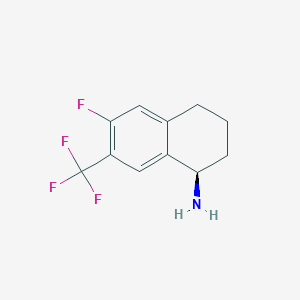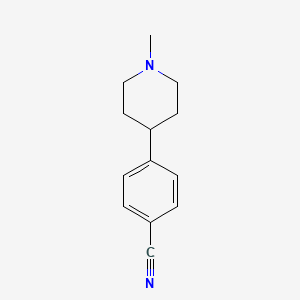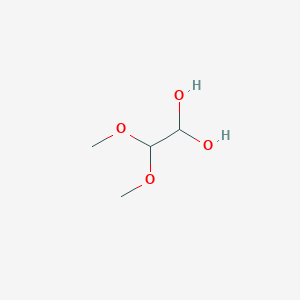
2,2-Dimethoxyethane-1,1-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethoxyethane-1,1-diol is an organic compound that belongs to the class of dialkyl ethers. It is a colorless, aprotic liquid that is miscible with water. This compound is known for its use as a solvent in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethoxyethane-1,1-diol can be synthesized through several methods. One common method involves the reaction of dimethyl ether with ethylene oxide in the presence of a Lewis acid catalyst such as boron trifluoride. The reaction proceeds as follows: [ \text{CH}_3\text{OCH}_3 + \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{OCH}_3 ]
Another method involves the Williamson ether synthesis, where 2-methoxyethanol is reacted with sodium to form the sodium salt of 2-methoxyethanol, which then reacts with chloromethane to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of dimethyl ether with ethylene oxide in the presence of a Lewis acid catalyst. This method is preferred due to its high yield and efficiency.
化学反応の分析
Types of Reactions
2,2-Dimethoxyethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
科学的研究の応用
2,2-Dimethoxyethane-1,1-diol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in Grignard reactions, hydride reductions, and palladium-catalyzed reactions such as Suzuki and Stille couplings.
Biology: It is used in the preparation of various biological samples and as a solvent for oligosaccharides and polysaccharides.
Medicine: It is used in the synthesis of pharmaceuticals and as a solvent for drug formulations.
Industry: It is used as a solvent in the production of lithium batteries and as an etching solution for PTFE.
作用機序
2,2-Dimethoxyethane-1,1-diol acts as a bidentate ligand for metal cations, forming coordination complexes. This property makes it useful in organometallic chemistry. It also acts as a solvent, facilitating various chemical reactions by dissolving reactants and providing a medium for the reaction to occur.
類似化合物との比較
Similar Compounds
- Dimethoxymethane
- Ethylene glycol dimethyl ether
- Diethylene glycol dimethyl ether
Uniqueness
2,2-Dimethoxyethane-1,1-diol is unique due to its high boiling point and ability to act as a bidentate ligand. This makes it a preferred solvent in reactions requiring higher temperatures and in organometallic chemistry.
特性
分子式 |
C4H10O4 |
|---|---|
分子量 |
122.12 g/mol |
IUPAC名 |
2,2-dimethoxyethane-1,1-diol |
InChI |
InChI=1S/C4H10O4/c1-7-4(8-2)3(5)6/h3-6H,1-2H3 |
InChIキー |
YWUQYMIRVHPYAY-UHFFFAOYSA-N |
正規SMILES |
COC(C(O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


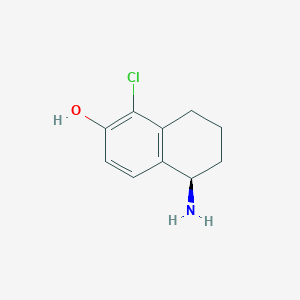
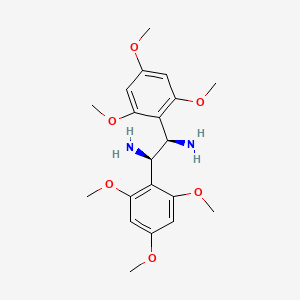
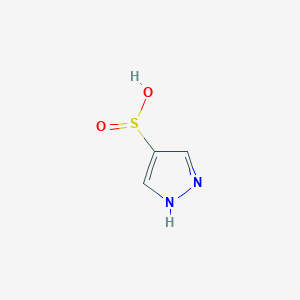
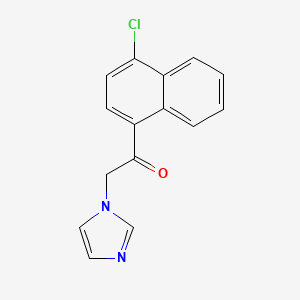
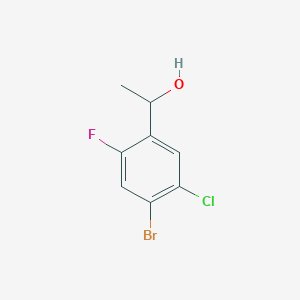
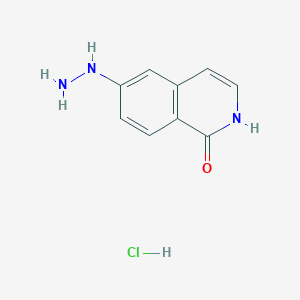
![Benzyl 6-iodospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15247843.png)
![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride](/img/structure/B15247849.png)
![4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15247854.png)
![tert-butyl (4aR,9aR)-3-oxo-4a,5,6,8,9,9a-hexahydro-4H-[1,4]oxazino[2,3-d]azepine-7-carboxylate](/img/structure/B15247865.png)

